molecular formula C7H7ClFN B093539 2-Chloro-6-fluorobenzylamine CAS No. 15205-15-9

2-Chloro-6-fluorobenzylamine

Cat. No.: B093539
CAS No.: 15205-15-9
M. Wt: 159.59 g/mol
InChI Key: GVULSXIBCHPJEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorobenzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol.

Example Reaction:

C7H5Cl2F+NH3C7H7ClFN+HCl\text{C}_7\text{H}_5\text{Cl}_2\text{F} + \text{NH}_3 \rightarrow \text{C}_7\text{H}_7\text{ClFN} + \text{HCl} C7​H5​Cl2​F+NH3​→C7​H7​ClFN+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form more complex amines.

    Condensation Reactions: It can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds
2-Chloro-6-fluorobenzylamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been utilized in the development of drugs targeting neurological conditions due to its ability to interact with specific biological targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity, making it a valuable candidate in drug design .

Case Study: Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this amine have shown effectiveness in reducing edema in animal models, indicating potential therapeutic applications for inflammatory diseases .

Biological Studies

Biochemical Assays
In biological research, this compound is employed as a probe in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows for the exploration of molecular mechanisms underlying various biological processes.

Case Study: HIV Research
A study highlighted the efficacy of derivatives containing this compound against HIV-1. Compounds synthesized with this amine demonstrated picomolar activity against wild-type HIV-1 and clinically relevant mutants, showcasing its potential in antiviral drug development .

Materials Science

Development of Advanced Materials
This compound is also utilized in materials science for developing polymers with specific properties. Its chemical reactivity allows for the modification of polymer structures, leading to enhanced material performance in various applications .

Unique Characteristics

The dual substitution of chlorine and fluorine on the benzene ring of this compound enhances its reactivity and specificity in both chemical reactions and biological interactions. This unique feature makes it a valuable compound across various fields of research.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzylamine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity, potentially enhancing its effectiveness as a drug candidate.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-6-fluorobenzylamine
  • CAS No.: 15205-15-9
  • Molecular Formula : C₇H₇ClFN
  • Molecular Weight : 159.59 g/mol
  • Physical Properties :
    • Boiling Point: 91–93°C (at 20 mmHg) , 211.11°C (ambient pressure estimate)
    • Density: 1.24 g/mL (20°C)
    • Refractive Index: 1.539 (n²⁰/D)
    • Flash Point: 82°C

Applications :
Primarily used as a pharmaceutical intermediate for synthesizing compounds targeting neurological and inflammatory diseases . Key roles include:

  • Precursor in necroptosis inhibitors (e.g., [1,2,3]thiadiazole and pyrrole derivatives) .
  • Building block for acetamide derivatives (e.g., 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide) .

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylamine Derivatives

Compound Substituents Molecular Formula Molecular Weight Key Applications Notable Properties
This compound Cl, F at positions 2,6 C₇H₇ClFN 159.59 Necroptosis inhibitors, anti-inflammatory drugs High reactivity in imine formation
2-Bromo-6-fluorobenzylamine Br, F at positions 2,6 C₇H₇BrFN 204.04 Understudied; potential halogen-switch analog Higher molecular weight; bromine enhances electrophilicity
2-Amino-6-fluorobenzylamine NH₂, F at positions 2,6 C₇H₉FN₂ 140.16 Unclear; limited safety data Amino group may increase nucleophilicity

Structural Impact on Reactivity :

  • Chlorine vs. Bromine : Bromine’s larger atomic radius may alter steric effects and electronic properties in cross-coupling reactions .
  • Amino vs.

Functionalized Derivatives

Compound Derivative Type Key Modifications Applications Synthetic Routes
2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide Acetamide Chloroacetyl group addition Intermediate in drug synthesis Reaction of this compound with chloroacetyl chloride
[1,2,3]Thiadiazole derivatives Heterocyclic compound Thiadiazole core + benzylamine Necroptosis inhibition (e.g., Jurkat T-cell assays) Condensation with aldehydes followed by reduction
Pyrrole derivatives Heterocyclic compound Pyrrole core + benzylamine Necroptosis inhibitors (IC₅₀ < 1 µM in some cases) Chlorosulfonyl isocyanate-mediated cyclization

Activity Insights :

  • Thiadiazole derivatives exhibit enhanced necroptosis inhibition compared to pyrrole analogs due to improved binding affinity .
  • Substitution at the benzylamine position (e.g., Cl, F) stabilizes imine intermediates, critical for inhibitor efficacy .

Key Differences :

  • Brominated analogs may release HBr gas during combustion, requiring specialized firefighting agents (e.g., alcohol-resistant foam) .

Market and Regional Trends

  • This compound :
    • Price Ranges :
  • Europe: $220–$250/kg
  • Asia: $180–$200/kg
    • Key Producers : Suppliers in China, Germany, and the U.S. dominate production .
  • Derivatives : Thiadiazole and pyrrole-based inhibitors are primarily research-grade, with prices exceeding $1,000/kg due to low-volume synthesis .

Biological Activity

2-Chloro-6-fluorobenzylamine is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine and fluorine atom on the benzene ring, which significantly influences its chemical behavior and biological interactions. Its chemical formula is C7H7ClF, and it serves as a versatile building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions and inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) can enhance binding affinity and specificity, potentially modulating various signaling pathways related to cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neurological functions.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

A notable study demonstrated that compounds related to this compound significantly reduced edema in animal models when administered intraperitoneally. For instance, KD-114 , a derivative, showed over 90% reduction in edema volume at specific dosages .

Antiviral Activity

Another area of interest is the antiviral potential of this compound derivatives against HIV. Compounds with this structure have shown picomolar activity against wild-type HIV-1 and demonstrated effectiveness against clinically relevant mutants. This suggests that the compound's modifications can lead to enhanced antiviral properties, making it a candidate for further development in HIV therapies .

Case Studies

  • Inflammation Models : In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound derivatives effectively inhibited the activation of p38 MAPK and JNK pathways, which are crucial for inflammatory responses. The treatment led to decreased levels of IL-1β and other inflammatory markers in both in vivo and in vitro models .
  • HIV Inhibition : A series of experiments assessed the effectiveness of this compound derivatives against HIV-1. The results indicated that specific structural modifications resulted in compounds with enhanced binding affinity to the HIV reverse transcriptase enzyme, showcasing their potential as antiviral agents .

Comparative Analysis

Compound TypeBiological ActivityMechanism of Action
This compound Anti-inflammatory, AntiviralEnzyme inhibition, Receptor modulation
KD-114 (Derivative) Significant reduction in edemaCytokine inhibition
HIV Derivatives Picomolar activity against HIVBinding to reverse transcriptase

Q & A

Q. Basic: What are the established synthetic routes for 2-Chloro-6-fluorobenzylamine, and how can reaction conditions be optimized for yield?

Methodological Answer:
A common synthesis involves coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, this compound is coupled with carboxylic acids or esters under anhydrous conditions, typically in dichloromethane or DMF, with catalytic DMAP (4-Dimethylaminopyridine) to enhance efficiency . Optimization includes:

  • Temperature Control: Reactions performed at 0–25°C minimize side products.
  • Stoichiometry: A 1:1.2 molar ratio of benzylamine to acylating agent improves conversion.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as a doublet of doublets (δ 7.2–7.4 ppm) due to Cl and F substituents. The benzylamine -CH2- group resonates at δ 3.8–4.0 ppm.
    • ¹³C NMR: The benzylic carbon (C7) appears at δ 45–50 ppm, while aromatic carbons adjacent to Cl/F show distinct shifts (e.g., C1: δ 125–130 ppm) .
  • Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z 160.1 (M+H⁺) .

Q. Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate:

  • HOMO-LUMO Gaps: The electron-withdrawing Cl and F substituents reduce the HOMO-LUMO gap (~4.5 eV), indicating higher reactivity compared to unsubstituted benzylamines .
  • Electrostatic Potential Maps: Regions near Cl and F show negative potentials, suggesting nucleophilic attack sites.
  • Vibrational Frequencies: IR-active modes (e.g., N-H stretch at ~3350 cm⁻¹) align with experimental FTIR data .

Q. Advanced: How does this compound interact in biological systems, and what assays evaluate its stability in liver microsomes?

Methodological Answer:

  • Metabolic Stability: Incubate the compound with liver microsomes (human or rodent) at 37°C in NADPH-regenerating buffer. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Half-life (t₁/₂) <30 min indicates rapid hepatic clearance .
  • CYP450 Inhibition: Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess competitive inhibition. IC₅₀ values <10 µM suggest significant interaction risks .

Q. Advanced: How to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Discrepancies in toxicity (e.g., LD₅₀ variability) may arise from:

  • Purity Differences: Impurities (e.g., residual solvents) skew results. Validate purity via HPLC (>98%) before testing .
  • Assay Conditions: Compare studies using identical models (e.g., OECD TG 423 for acute oral toxicity in rats).
  • Metabolite Interference: LC-MS metabolomics identifies toxic metabolites (e.g., oxidized chloro-fluoro byproducts) not accounted for in earlier studies .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (EN 166 standard). Use a fume hood to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
  • Storage: Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Q. Advanced: What role does this compound play in structure-activity relationship (SAR) studies for necroptosis inhibitors?

Methodological Answer:
In pyrrole-based inhibitors, the benzylamine moiety enhances binding to RIPK1 kinase:

  • Substituent Effects: The 6-F substituent increases hydrophobic interactions with the kinase’s ATP-binding pocket.
  • Activity Assays: Jurkat T-cell models (FADD-deficient) treated with TNF-α show EC₅₀ values <100 nM for derivatives with this scaffold .
  • Selectivity: Competitive binding assays against RIPK2 confirm >50-fold selectivity, reducing off-target risks .

Q. Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?

Methodological Answer:

  • LogP: ~1.8 (predicted via XLogP3), indicating moderate lipophilicity.
  • Aqueous Solubility: 2.3 mg/mL in PBS (pH 7.4) at 25°C; solubility improves with cosolvents (e.g., 10% DMSO) .
  • pKa: The amine group has a pKa of ~9.5, enabling salt formation (e.g., HCl salt) for enhanced stability .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVULSXIBCHPJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164946
Record name 2-Chloro-6-fluorobenzylamine
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Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-15-9
Record name 2-Chloro-6-fluorobenzenemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorobenzylamine
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Record name 2-Chloro-6-fluorobenzylamine
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Record name 2-chloro-6-fluorobenzylamine
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Record name 2-CHLORO-6-FLUOROBENZYLAMINE
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Synthesis routes and methods I

Procedure details

An autoclave was charged with 89.0 g. (0.5 mole) of 2-chloro-6-fluorobenzyl chloride, 170.0 g. (10 mole) ammonia and 50 ml. benzene. The reaction vessel was sealed and the contents heated at 100° C. for 15 hours. The excess ammonia was carefully evaporated off from the cooled contents of the autoclave with a stream of nitrogen. The residue was washed with water, and the organic phase after drying with anhydrous MgSO4, fractionated to afford 72.4 g. (90%) of product as a clear liquid; b.p. 99°-100° C./20 mm; NMR (CDCl3) δ 1.46 (s, 2H); 3.88 (d, 2H); 7.00 (m, 3H).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-6-fluorobenzylamine
2-Chloro-6-fluorobenzylamine
2-Chloro-6-fluorobenzylamine
2-Chloro-6-fluorobenzylamine
2-Chloro-6-fluorobenzylamine

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